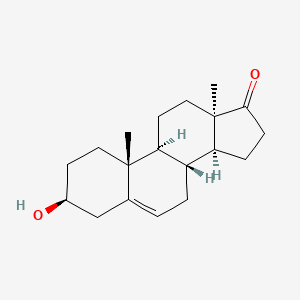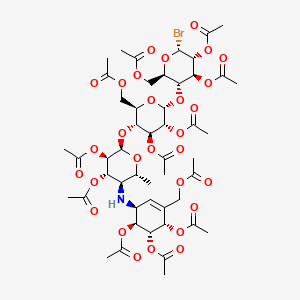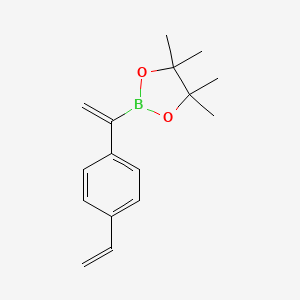
4,4,5,5-Tetramethyl-2-(1-(4-vinylphenyl)vinyl)-1,3,2-dioxaborolane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,4,5,5-Tetramethyl-2-(1-(4-vinylphenyl)vinyl)-1,3,2-dioxaborolane is an organoboron compound that has gained significant attention in the field of organic chemistry. This compound is characterized by its unique structure, which includes a boron atom bonded to two oxygen atoms and a vinyl group attached to a phenyl ring. The presence of the boron atom makes it a valuable reagent in various chemical reactions, particularly in the formation of carbon-carbon bonds.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4,4,5,5-Tetramethyl-2-(1-(4-vinylphenyl)vinyl)-1,3,2-dioxaborolane typically involves the reaction of 4-vinylphenylboronic acid with pinacol in the presence of a dehydrating agent. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent oxidation of the boron compound. The reaction mixture is heated to reflux, and the product is purified by column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
4,4,5,5-Tetramethyl-2-(1-(4-vinylphenyl)vinyl)-1,3,2-dioxaborolane undergoes various types of chemical reactions, including:
Oxidation: The boron atom can be oxidized to form boronic acids or borates.
Reduction: The vinyl group can be reduced to form ethyl derivatives.
Substitution: The vinyl group can participate in substitution reactions, such as halogenation or alkylation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium perborate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Halogenation can be carried out using halogens like bromine or chlorine, while alkylation can be achieved using alkyl halides.
Major Products Formed
Oxidation: Boronic acids or borates.
Reduction: Ethyl derivatives.
Substitution: Halogenated or alkylated derivatives.
Applications De Recherche Scientifique
4,4,5,5-Tetramethyl-2-(1-(4-vinylphenyl)vinyl)-1,3,2-dioxaborolane has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.
Biology: The compound is used in the synthesis of biologically active molecules, such as pharmaceuticals and agrochemicals.
Medicine: It is employed in the development of boron-containing drugs, which have shown promise in treating cancer and other diseases.
Industry: The compound is used in the production of advanced materials, such as polymers and electronic devices.
Mécanisme D'action
The mechanism of action of 4,4,5,5-Tetramethyl-2-(1-(4-vinylphenyl)vinyl)-1,3,2-dioxaborolane involves the formation of a boron-carbon bond, which is highly reactive and can participate in various chemical transformations. The boron atom acts as a Lewis acid, accepting electron pairs from nucleophiles, while the vinyl group can undergo addition reactions with electrophiles. This dual reactivity makes the compound a versatile reagent in organic synthesis.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4,4,5,5-Tetramethyl-2-(1-(4-ethylphenyl)vinyl)-1,3,2-dioxaborolane
- 4,4,5,5-Tetramethyl-2-(1-(4-methylphenyl)vinyl)-1,3,2-dioxaborolane
- 4,4,5,5-Tetramethyl-2-(1-(4-chlorophenyl)vinyl)-1,3,2-dioxaborolane
Uniqueness
The unique feature of 4,4,5,5-Tetramethyl-2-(1-(4-vinylphenyl)vinyl)-1,3,2-dioxaborolane is its vinyl group, which provides additional reactivity compared to similar compounds with alkyl or aryl groups. This makes it particularly useful in reactions that require the formation of carbon-carbon bonds, such as the Suzuki-Miyaura cross-coupling reaction.
Propriétés
Formule moléculaire |
C16H21BO2 |
|---|---|
Poids moléculaire |
256.1 g/mol |
Nom IUPAC |
2-[1-(4-ethenylphenyl)ethenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
InChI |
InChI=1S/C16H21BO2/c1-7-13-8-10-14(11-9-13)12(2)17-18-15(3,4)16(5,6)19-17/h7-11H,1-2H2,3-6H3 |
Clé InChI |
OMAXBMYWRRKIIS-UHFFFAOYSA-N |
SMILES canonique |
B1(OC(C(O1)(C)C)(C)C)C(=C)C2=CC=C(C=C2)C=C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


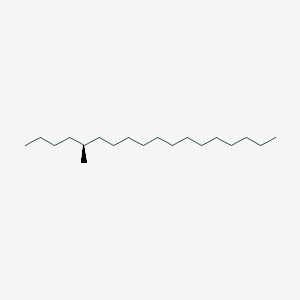
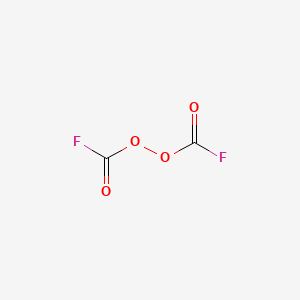

![(2-Carboxyethyl)dimethyl-3-[[(3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyl)sulphonyl]amino]propylammonium hydroxide](/img/structure/B13413705.png)
![(3S,5R,8R,9R,10R,12R,13R,14R,17S)-17-[(2S)-2-hydroxy-6-methoxy-6-methylheptan-2-yl]-4,4,8,10,14-pentamethyl-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene-3,12-diol](/img/structure/B13413712.png)
![2-[2-(Phenoxymethyl)phenyl]acetic acid](/img/structure/B13413720.png)
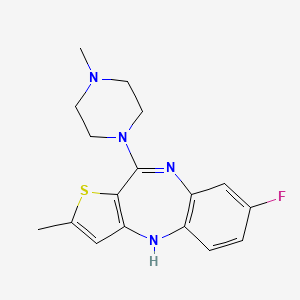
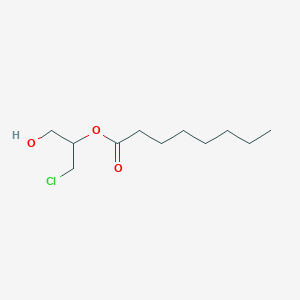
![3-[(3S,5R,8R,9S,10S,13R,14S,17R)-3-[(2R,4S,5S,6R)-5-[(4R,5S,6R)-5-[(4S,5S,6R)-4,5-dihydroxy-6-methyloxan-2-yl]oxy-4-hydroxy-6-methyloxan-2-yl]oxy-4-hydroxy-6-methyloxan-2-yl]oxy-14-hydroxy-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]-2H-furan-5-one](/img/structure/B13413754.png)
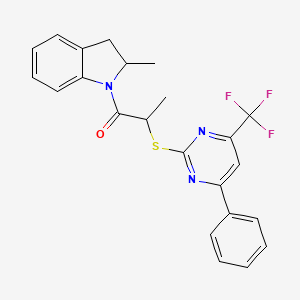
![(3aR,4R,6E,8S,10E,11aR)-4,8-dihydroxy-6,10-dimethyl-3-methylidene-3a,4,5,8,9,11a-hexahydrocyclodeca[b]furan-2-one](/img/structure/B13413757.png)
